Suc-AAP-Abu-pNA

Description

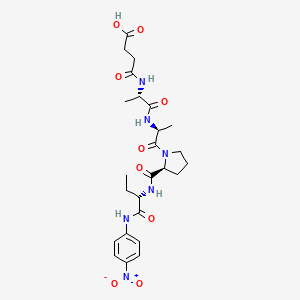

Structure

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O9/c1-4-18(23(36)28-16-7-9-17(10-8-16)31(39)40)29-24(37)19-6-5-13-30(19)25(38)15(3)27-22(35)14(2)26-20(32)11-12-21(33)34/h7-10,14-15,18-19H,4-6,11-13H2,1-3H3,(H,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBXDGLQPOZGD-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Suc-AAP-Abu-pNA for Researchers and Drug Development Professionals

Introduction

N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-2-Aminobutyryl-p-nitroanilide, commonly abbreviated as Suc-AAP-Abu-pNA, is a synthetic chromogenic peptide substrate extensively utilized in the fields of biochemistry and drug discovery. Its primary application is in the sensitive and specific measurement of elastase activity, particularly pancreatic and neutrophil elastase. The enzymatic cleavage of the peptide backbone at the C-terminal side of the 2-aminobutyric acid (Abu) residue by elastase results in the release of the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be quantified spectrophotometrically, is directly proportional to the elastase activity. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical Structure and Properties

The chemical identity and key properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Chemical Structure

The two-dimensional chemical structure of this compound can be generated from its canonical SMILES (Simplified Molecular Input Line Entry System) representation: CCC(C(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O.

Physicochemical and Biological Properties

A compilation of the key physicochemical and biological properties of this compound is presented in Table 1. This data is critical for designing and interpreting experiments involving this substrate.

| Property | Value |

| Synonyms | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-2-amino-butanamide, Elastase Colorimetric Substrate IV |

| CAS Number | 108392-27-4 |

| Molecular Formula | C₂₅H₃₄N₆O₉ |

| Molecular Weight | 562.6 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water at 1 mg/mL. |

| Storage Conditions | Store as a lyophilized powder at -20°C for long-term stability (≥ 4 years). |

| Excitation/Emission | The released p-nitroaniline (pNA) can be quantified by colorimetric detection at 405 nm. |

| Enzyme Specificity | Primarily a substrate for pancreatic and neutrophil elastase. Cross-reactivity with other serine proteases may occur, though detailed specificity data is limited. |

| Biological Activity | Besides being an elastase substrate, it has been reported to promote the migration of oligodendrocyte precursor cells (OPCs). |

Experimental Protocols

The following section provides a detailed methodology for performing an elastase activity assay using this compound. This protocol is adapted from established procedures for similar chromogenic elastase substrates.

Materials

-

This compound

-

Human Neutrophil Elastase (or other elastase source)

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Inhibitor (optional, for inhibition studies)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 0.2 mM) in the Assay Buffer immediately before use.

-

Enzyme Solution: Prepare a stock solution of human neutrophil elastase in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.

-

Inhibitor Solution (if applicable): Prepare a stock solution of the elastase inhibitor in an appropriate solvent (e.g., DMSO).

Assay Procedure

The following workflow outlines the steps for conducting the elastase activity assay.

Caption: Workflow for an elastase activity assay using this compound.

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 25 µL of the working substrate solution to each well.

-

If testing for inhibition, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the inhibitor solvent.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 15 µL of the enzyme solution to each well.

-

Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes).

Data Analysis

-

For each concentration of enzyme or inhibitor, plot the absorbance at 405 nm as a function of time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This can be calculated as the change in absorbance per unit time (ΔAbs/min).

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

For inhibition studies, plot the initial velocity as a function of the inhibitor concentration to determine the IC₅₀ value.

Biological Context and Signaling Pathways

While the primary utility of this compound is as a tool for in vitro enzyme characterization, its substrate, elastase, plays significant roles in various physiological and pathological processes. The observation that this compound promotes oligodendrocyte precursor cell (OPC) migration suggests a potential involvement of elastase in CNS development and repair.

Potential Mechanism of Elastase-Mediated OPC Migration

One of the key signaling pathways regulating OPC migration is mediated by Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR). Research has shown that neutrophil elastase can cleave both PDGF and PDGFR.[1][2] This cleavage can modulate the downstream signaling cascade that is crucial for OPC migration. The potential indirect signaling pathway is depicted below.

Caption: Potential indirect signaling pathway of elastase on OPC migration.

In this proposed pathway, neutrophil elastase, present in the extracellular environment, can cleave PDGF and its receptor on the surface of OPCs. This proteolytic activity could either potentiate or inhibit the downstream signaling cascade involving PI3K, Akt, and Rac1, which ultimately leads to the rearrangement of the actin cytoskeleton and subsequent cell migration. The exact nature of this modulation (inhibition or a more complex regulation) by elastase requires further investigation. The use of this compound in studies of CNS inflammation or injury could help to quantify elastase activity and correlate it with changes in OPC migration and remyelination.

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying elastase activity. Its well-defined chemical properties and the straightforward colorimetric assay make it suitable for high-throughput screening of elastase inhibitors and for fundamental research into the roles of elastase in health and disease. The potential link between elastase activity and oligodendrocyte precursor cell migration opens up new avenues for investigating the roles of proteases in central nervous system development and pathology. This technical guide provides the foundational information necessary for the effective utilization of this compound in these research endeavors.

References

The Specificity of Suc-AAP-Abu-pNA for Pancreatic Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic elastase is a serine protease produced in the acinar cells of the pancreas and plays a crucial role in the digestion of proteins.[1][2] It is secreted as an inactive zymogen, proelastase, and is subsequently activated in the duodenum by trypsin.[2] The enzyme preferentially cleaves peptide bonds C-terminal to small, neutral amino acids such as alanine, valine, and leucine. Its dysregulation is implicated in various pathological conditions, making it a significant target for diagnostic and therapeutic development.

This technical guide provides an in-depth overview of the substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA), a chromogenic substrate widely used for the specific assay of pancreatic elastase activity. We will delve into its kinetic parameters, provide detailed experimental protocols, and explore the broader context of its use in research and drug discovery.

Substrate Specificity and Kinetic Parameters

This compound is a highly specific substrate for pancreatic elastase. The succinylated N-terminus protects the peptide from non-specific degradation by aminopeptidases, while the C-terminal p-nitroanilide (pNA) group provides a convenient chromogenic reporter for spectrophotometric analysis. Upon cleavage by elastase at the C-terminal side of the 2-aminobutyric acid (Abu) residue, the released pNA molecule results in a measurable increase in absorbance at 405-410 nm.

The specificity of this compound for pancreatic elastase is demonstrated by its kinetic parameters. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a given substrate.

| Enzyme Source | Kₘ (µM) | kcat/Kₘ (s⁻¹M⁻¹) |

| Porcine Pancreatic Elastase | 30 | 351,000 |

| Rat Pancreatic Elastase | 100 | 35,300 |

| Table 1: Kinetic Parameters of this compound with Pancreatic Elastase from Different Species. |

Experimental Protocols

The following is a detailed protocol for a typical pancreatic elastase activity assay using this compound. This protocol is based on established methodologies for similar chromogenic substrates and should be optimized for specific experimental conditions.

Reagents and Buffers

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl and 0.05% Triton X-100.

-

Enzyme Solution: Purified pancreatic elastase (human, porcine, or rat) of known concentration, diluted in Assay Buffer.

-

Substrate Solution: this compound dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted to the desired final concentration in Assay Buffer.

Assay Procedure

-

Preparation of Reagents: Prepare all reagents and buffers and allow them to equilibrate to the assay temperature (typically 25°C or 37°C).

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of Enzyme Solution (to achieve the desired final concentration)

-

Mix gently and pre-incubate for 5 minutes at the assay temperature.

-

-

Initiation of Reaction: Add Z µL of Substrate Solution to each well to initiate the reaction. The final volume should be consistent across all wells.

-

Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹).

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the resulting V₀ values to the Michaelis-Menten equation.

-

Mandatory Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic cleavage of this compound by pancreatic elastase.

Experimental Workflow for Determining Substrate Specificity

References

The Chromogenic Substrate Suc-AAP-Abu-pNA: A Technical Guide for Pancreatic Elastase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic peptide substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-2-aminobutanoyl-p-nitroanilide (Suc-AAP-Abu-pNA). It is a valuable tool for the enzymatic analysis of pancreatic elastase, a key digestive enzyme. This document details its mechanism of action, provides key quantitative data, and outlines experimental protocols for its use in research and drug development.

Core Principles and Mechanism of Action

This compound is a chromogenic substrate specifically designed for the sensitive detection of pancreatic elastase activity. Its chemical structure mimics the natural cleavage sites of elastase. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Abu) that is recognized by the active site of pancreatic elastase. The C-terminus of this peptide is linked to a p-nitroanilide (pNA) molecule.

In its intact form, this compound is colorless. However, upon enzymatic cleavage by pancreatic elastase at the C-terminal side of the 2-aminobutanoyl (Abu) residue, free p-nitroanilide is released. This liberated pNA has a distinct yellow color that can be quantified spectrophotometrically by measuring the absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the elastase activity in the sample.

Below is a diagram illustrating the enzymatic reaction:

Quantitative Data

The following tables summarize the key physical, chemical, and kinetic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Elastase Colorimetric Substrate IV, Suc-Ala-Ala-Pro-Abu-pNA |

| Molecular Formula | C₂₅H₃₄N₆O₉ |

| Molecular Weight | 562.6 g/mol [1] |

| Appearance | Lyophilized powder[1] |

| Solubility | Water (1 mg/ml)[1] |

| Storage | Store at -20°C for long-term stability (≥ 4 years)[1] |

Table 2: Kinetic Parameters for Pancreatic Elastase

| Enzyme Source | Km (μM) | kcat/Km (s⁻¹M⁻¹) |

| Rat Pancreatic Elastase | 100 | 35,300[2] |

| Porcine Pancreatic Elastase | 30 | 351,000[2] |

Note: The experimental conditions for the determination of these kinetic parameters were not specified in the available literature.

Experimental Protocols

The following is a generalized protocol for the measurement of pancreatic elastase activity using a chromogenic substrate like this compound. This protocol is adapted from established methods for similar substrates and should be optimized for specific experimental conditions.

3.1. Materials

-

This compound substrate

-

Pancreatic elastase (human, porcine, or rat)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C

-

Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

3.2. Preparation of Reagents

-

Assay Buffer (0.1 M Tris-HCl, pH 8.3): Dissolve Tris base and Tris-HCl in deionized water to a final concentration of 0.1 M. Adjust the pH to 8.3 at 25°C using 1 M HCl or 1 M NaOH.

-

Enzyme Dilution Buffer (0.05 M NaOAc, 0.1 M NaCl, pH 5.0): Prepare a solution containing 0.05 M sodium acetate and 0.1 M sodium chloride. Adjust the pH to 5.0 at 25°C.

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in the Assay Buffer to achieve the desired stock concentration. Store in aliquots at -20°C.

-

Elastase Stock Solution: Dissolve pancreatic elastase in the Enzyme Dilution Buffer to a concentration of 1 mg/mL. Prepare further dilutions to the desired working concentration (e.g., 0.1 mg/mL) using the same buffer. Keep enzyme solutions on ice.

3.3. Assay Procedure

The following diagram outlines the general workflow for a pancreatic elastase activity assay.

-

Set the spectrophotometer to 410 nm and the temperature to 25°C.

-

In a cuvette or microplate well, add the appropriate volume of Assay Buffer and Substrate Stock Solution to achieve the desired final substrate concentration.

-

Incubate the reaction mixture at 25°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the diluted elastase solution.

-

Immediately mix the contents and start monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

3.4. Calculation of Enzyme Activity

The rate of the reaction (ΔA/min) can be determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔA/min is the rate of change in absorbance at 410 nm.

-

ε is the molar extinction coefficient of p-nitroanilide (8,800 M⁻¹cm⁻¹ at pH 8.3 and 410 nm).

-

The path length is typically 1 cm for a standard cuvette.

Specificity and Cross-Reactivity

Information regarding the specific cleavage of this compound by different human pancreatic elastase isoforms (CELA1, CELA2A, CELA3A, and CELA3B) is not extensively documented in the available literature. While studies on the specificity of ELISA-based tests for these isoforms exist, they do not directly address the enzymatic hydrolysis of this particular substrate. Therefore, researchers should exercise caution when interpreting results and may need to perform validation experiments if isoform-specific activity is a critical parameter.

Synthesis

The synthesis of this compound, like other peptide-p-nitroanilides, is typically achieved through solid-phase peptide synthesis (SPPS). The general steps involve:

-

Attachment of the C-terminal amino acid (p-nitroanilide derivative of 2-aminobutanoic acid) to a solid support resin.

-

Stepwise addition of the subsequent amino acids (Pro, Ala, Ala) with appropriate protecting groups.

-

Coupling of succinic anhydride to the N-terminus of the peptide chain.

-

Cleavage of the completed peptide from the resin and removal of protecting groups.

-

Purification of the final product, typically by high-performance liquid chromatography (HPLC).

This process allows for the precise synthesis of the desired peptide sequence with high purity.

Conclusion

This compound is a robust and sensitive chromogenic substrate for the measurement of pancreatic elastase activity. Its ease of use and the direct correlation between color development and enzymatic activity make it a valuable tool in academic research, clinical diagnostics development, and for screening potential elastase inhibitors in drug discovery programs. While data on its interaction with specific human elastase isoforms is limited, it remains a widely used reagent for the general assessment of pancreatic elastase function. Researchers are encouraged to optimize the provided protocols for their specific applications to ensure accurate and reproducible results.

References

Measuring Elastase Activity: An In-depth Technical Guide to Using Suc-AAP-Abu-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA) for the measurement of elastase activity. This document details the underlying principles, experimental protocols, and data interpretation for researchers in academia and industry, particularly those involved in drug discovery and development targeting elastase-mediated diseases.

Introduction to Elastase and the Role of this compound

Elastases are a class of proteases, belonging to the serine protease family, that are capable of breaking down elastin, a key protein in the extracellular matrix that provides elasticity to tissues. Human neutrophil elastase (HNE) is of particular interest as it is a key mediator in the inflammatory cascade and is implicated in the pathology of numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

The measurement of elastase activity is crucial for understanding its physiological and pathological roles and for the screening of potential inhibitors. This compound is a specific chromogenic substrate designed for this purpose. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Abu) that is recognized and cleaved by elastase. This peptide is C-terminally linked to p-nitroaniline (pNA). Upon enzymatic cleavage, pNA is released and produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the elastase activity.

Quantitative Data: Kinetic Parameters

| Enzyme Source | Km (µM) | kcat/Km (s-1M-1) |

| Rat Pancreatic Elastase | 100[1][2] | 35,300[1][2] |

| Porcine Pancreatic Elastase | 30[1][2] | 351,000[1][2] |

Experimental Protocols

This section provides detailed methodologies for performing elastase activity assays and inhibitor screening using this compound.

General Elastase Activity Assay

This protocol is a general guideline and may require optimization depending on the specific elastase and experimental conditions.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 25°C or 37°C).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration (typically around the Km value).

-

Prepare a stock solution of HNE in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Execution:

-

Add a defined volume of Assay Buffer to each well of the 96-well plate.

-

Add the desired volume of the HNE solution to the wells.

-

To initiate the reaction, add the this compound solution to each well.

-

Immediately place the plate in the microplate reader and start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Determine the rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance versus time curve.

-

The elastase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm, which is often used interchangeably with 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.

-

Inhibitor Screening Assay

This protocol can be adapted to determine the potency of elastase inhibitors (e.g., IC50 values).

Materials:

-

Same as the general activity assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the general activity assay protocol.

-

Prepare serial dilutions of the test compounds in the Assay Buffer.

-

-

Assay Execution:

-

Add the desired volume of the test compound dilutions to the wells of the 96-well plate.

-

Add the HNE solution to the wells and pre-incubate with the test compounds for a specific period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the reaction by adding the this compound solution.

-

Measure the absorbance at 405 nm kinetically as described previously.

-

Include appropriate controls: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualizations

Enzymatic Reaction of Elastase with this compound

Caption: Enzymatic cleavage of this compound by elastase.

Experimental Workflow for Elastase Activity Assay

Caption: Workflow for measuring elastase activity.

Workflow for Elastase Inhibitor Screening

Caption: Workflow for elastase inhibitor screening.

References

The Central Role of p-Nitroaniline (pNA) in Chromogenic Suc-AAP-Abu-pNA Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme kinetics and inhibitor screening, chromogenic assays offer a robust and straightforward method for quantifying enzyme activity. Among these, the Suc-AAP-Abu-pNA assay stands out for its specificity in measuring the activity of pancreatic elastase, a key enzyme in digestive processes and a target in various pathological conditions. This technical guide delves into the core of this assay, elucidating the pivotal role of its chromogenic component, p-nitroaniline (pNA), and providing a comprehensive overview of the assay's principles, protocols, and data interpretation.

The Principle: Unmasking a Chromophore

The this compound assay is built upon a simple yet elegant principle: the enzymatic cleavage of a synthetic substrate to release a colored product. The substrate, Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (this compound), is a colorless peptide that mimics the natural substrate of pancreatic elastase. The key to the assay's functionality lies in the p-nitroaniline (pNA) molecule chemically linked to the peptide sequence.

In its bound state within the substrate, the pNA moiety is colorless. However, upon the action of pancreatic elastase, the amide bond between the Abu (aminobutyric acid) residue and the pNA is hydrolyzed. This enzymatic cleavage liberates free p-nitroaniline, a molecule that exhibits a distinct yellow color in solution. The intensity of this yellow color is directly proportional to the amount of pNA released, which in turn is a direct measure of the pancreatic elastase activity. The progression of the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at or near 405 nm.[1]

Quantitative Analysis: Kinetic Parameters and Inhibitor Potency

The chromogenic nature of the this compound assay allows for precise quantitative analysis of enzyme kinetics and the evaluation of potential inhibitors. Key parameters that can be determined are summarized below.

| Parameter | Description | Enzyme Source | Value |

| Km | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | Rat Pancreatic Elastase | 100 µM[2] |

| Porcine Pancreatic Elastase | 30 µM[2] | ||

| kcat/Km | Catalytic efficiency of the enzyme, reflecting how efficiently the enzyme converts substrate to product. | Rat Pancreatic Elastase | 35,300 s-1M-1[2] |

| Porcine Pancreatic Elastase | 351,000 s-1M-1[2] | ||

| Molar Extinction Coefficient (ε) of pNA | A constant that relates the absorbance of a substance to its concentration. This value is crucial for converting the rate of change in absorbance to the rate of product formation. | at 405 nm | ~9,960 M-1cm-1 |

| at 410 nm | ~8,800 M-1cm-1 |

The assay is also highly suitable for determining the potency of pancreatic elastase inhibitors, which is a critical step in drug discovery and development. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying inhibitor efficacy.

| Inhibitor | IC50 | Enzyme Source |

| Ellagic acid | - | Porcine Pancreatic Elastase |

| Quercetin | - | Porcine Pancreatic Elastase |

| Sivelestat | 2.0 µM | Porcine Pancreatic Elastase |

| 2.3 µM | Human Pancreatic Elastase | |

| Tebipenem | 107.2 µM | Porcine Pancreatic Elastase |

| 3.6 µM | Human Pancreatic Elastase | |

| Telaprevir | 40.2 nM | Porcine Pancreatic Elastase |

| 15.8 nM | Human Pancreatic Elastase |

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for performing a this compound assay. It is important to note that optimal conditions may vary depending on the specific enzyme source and experimental goals.

Materials:

-

This compound substrate

-

Pancreatic elastase (porcine or other source)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3

-

Inhibitor stock solutions (if applicable)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

-

Dissolve the this compound substrate in the assay buffer to a stock concentration (e.g., 10 mM).

-

Prepare a stock solution of pancreatic elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Dilute the enzyme to the desired working concentration in the assay buffer just before use.

-

If testing inhibitors, prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Inhibitor solution or vehicle (for control wells)

-

Enzyme solution

-

-

Pre-incubate the plate at the reaction temperature for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the this compound substrate solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a specified duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law: Rate (M/s) = (ΔAbs/Δt) / (ε * l) where ε is the molar extinction coefficient of pNA and l is the path length of the light in the well.

-

For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Conclusion

The this compound assay, with p-nitroaniline as its chromogenic reporter, provides a reliable, sensitive, and continuous method for studying pancreatic elastase activity. Its straightforward principle and adaptability make it an invaluable tool for basic research, enzyme characterization, and high-throughput screening of potential inhibitors in the drug development pipeline. Understanding the central role of pNA in this assay is fundamental to its successful implementation and the accurate interpretation of the data it generates.

References

The Nexus of Color and Proteolysis: A Technical Guide to the Discovery and Development of Chromogenic Elastase Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastases, a class of serine proteases, are critical players in both physiological and pathological processes, from tissue remodeling to the progression of inflammatory diseases like chronic obstructive pulmonary disease (COE) and acute respiratory distress syndrome (ARDS). The ability to accurately quantify elastase activity is paramount for basic research, diagnostics, and the development of therapeutic inhibitors. This technical guide provides an in-depth exploration of the discovery and development of chromogenic elastase substrates, synthetic molecules that have revolutionized the study of these enzymes by providing a simple, color-based readout of their activity. We will delve into the core principles of their design, the evolution of their chemical structures, detailed experimental protocols for their use, and the signaling pathways they help to elucidate.

The Genesis of Chromogenic Substrates: A Historical Perspective

The journey towards sensitive and specific elastase assays began with cumbersome methods using insoluble elastin as a substrate. The breakthrough came with the application of the p-nitroanilide (pNA) chromophore. When attached to a peptide sequence recognized by elastase, the colorless substrate is cleaved by the enzyme, releasing the yellow-colored p-nitroaniline. The rate of color formation, easily measured spectrophotometrically, is directly proportional to the elastase activity.

The first generation of these substrates, such as N-acetyl-(L-Ala)3-p-nitroanilide, were simple but lacked high specificity and sensitivity. This led to the development of more sophisticated substrates. A significant advancement was the work of Bieth and colleagues, who synthesized N-succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA). The succinyl group at the N-terminus increased the substrate's solubility and resistance to non-specific degradation. Further refinements led to substrates like Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which was designed to be more specific for human neutrophil elastase over pancreatic elastase. This evolution in substrate design has been driven by a deeper understanding of elastase's substrate specificity, gleaned from studying the cleavage of natural protein substrates.

Key Chromogenic Elastase Substrates: A Comparative Overview

The selection of an appropriate chromogenic substrate is critical for the success of any elastase assay. The choice depends on the specific elastase being studied (e.g., human neutrophil elastase, porcine pancreatic elastase), the required sensitivity, and the experimental conditions. Below is a table summarizing the kinetic parameters of some commonly used chromogenic elastase substrates.

| Substrate Name | Abbreviation | Target Elastase | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Wavelength (nm) |

| N-Succinyl-(Ala)₃-p-nitroanilide | Suc-(Ala)₃-pNA | Porcine Pancreatic Elastase | 1.1 | 16 | 14,500 | 410 |

| N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide | Suc-AAPV-pNA | Human Neutrophil Elastase | 0.83 | 25 | 30,100 | 410 |

| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | MeOSuc-AAPV-pNA | Human Neutrophil Elastase | 0.22 | 48 | 218,000 | 410 |

| N-t-BOC-Ala-p-nitrophenyl ester | - | Porcine Pancreatic Elastase | 0.20 | - | - | 347.5 |

Experimental Protocols

General Workflow for an Elastase Activity Assay

The following diagram outlines the general workflow for a typical chromogenic elastase assay.

Detailed Protocol for Elastase Activity Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide

This protocol is adapted for the determination of porcine pancreatic elastase activity.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 20 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide in N,N-Dimethylformamide (DMF).

-

Porcine Pancreatic Elastase Stock Solution: 1 mg/mL in 2.5 mM HCl. Dilute to the desired final concentration in Assay Buffer immediately before use.

-

Spectrophotometer capable of reading at 410 nm.

-

Cuvettes or 96-well microplate.

Procedure:

-

Prepare the Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies, e.g., 0.1 to 2 mM).

-

Set up the Reaction: In a cuvette or microplate well, add the appropriate volume of Assay Buffer and Substrate Working Solution. The final volume should be consistent for all assays (e.g., 1 mL for a standard cuvette).

-

Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Initiate the Reaction: Add a small volume of the diluted elastase solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.

-

Monitor the Reaction: Immediately start monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).

-

Calculate the Rate of Reaction: Determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroaniline at 410 nm (8,800 M⁻¹cm⁻¹ at pH 7.5).[1]

-

l is the path length of the cuvette or microplate well (in cm).

-

V_total is the total volume of the assay (in mL).

-

V_enzyme is the volume of the enzyme solution added (in mL).

Synthesis of N-Succinyl-Ala-Ala-Ala-p-nitroanilide: A Representative Protocol

The synthesis of peptide-p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

Elastase in Cellular Signaling: A Visual Guide

Neutrophil elastase, released during inflammation, can trigger signaling cascades in surrounding cells. One such pathway involves the upregulation of MUC1, a mucin that plays a role in modulating inflammation.

Troubleshooting Common Issues in Chromogenic Elastase Assays

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low signal | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage conditions. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Substrate degradation | Prepare fresh substrate solution; store stock solution properly (e.g., protected from light, at low temperature). | |

| Inhibitor present in the sample | Dilute the sample; consider sample preparation steps to remove inhibitors. | |

| High background | Substrate instability (autohydrolysis) | Run a blank control without the enzyme; some substrates are less stable in certain buffers or at high pH. |

| Contaminated reagents | Use fresh, high-purity reagents and water. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |

| Enzyme instability | Check the stability of the enzyme under the assay conditions; consider adding stabilizing agents like BSA. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

Conclusion

Chromogenic elastase substrates have been instrumental in advancing our understanding of elastase biology and have become indispensable tools in drug discovery. From their initial conception to the highly specific and sensitive molecules available today, their development has been a testament to the power of chemical design in addressing biological questions. This guide has provided a comprehensive overview of these critical research tools, from their historical development and underlying principles to practical experimental guidance and their application in dissecting cellular signaling. As our understanding of the roles of elastases in disease continues to grow, the development of novel and improved chromogenic and other reporter substrates will undoubtedly remain a vibrant and essential area of research.

References

The Kinetics of Suc-AAP-Abu-pNA Hydrolysis: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic hydrolysis of the chromogenic substrate Suc-AAP-Abu-pNA.

This technical guide provides a comprehensive overview of the kinetics of N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutyryl-p-nitroanilide (this compound) hydrolysis by various proteases. This substrate is a valuable tool for the characterization of proteolytic enzymes, particularly elastases. This document outlines key kinetic parameters, detailed experimental protocols for its use in enzyme assays, and relevant biological pathways where such enzymatic activity is crucial.

Data Presentation: Kinetic Parameters of this compound Hydrolysis

The efficiency of this compound hydrolysis varies between different proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for understanding the enzyme-substrate interaction. Below is a summary of available quantitative data for the hydrolysis of this compound and similar substrates by key enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Source |

| Rat Pancreatic Elastase | This compound | 100 | - | 35,300 | [1] |

| Porcine Pancreatic Elastase | This compound | 30 | - | 351,000 | [1] |

Experimental Protocols: Chromogenic Protease Assay

The hydrolysis of this compound results in the release of p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically at 405 nm. This allows for a continuous and sensitive measurement of enzyme activity.

Objective:

To determine the kinetic parameters (Km and Vmax) of a protease using the chromogenic substrate this compound.

Materials:

-

Enzyme: Purified protease of interest (e.g., pancreatic elastase, neutrophil elastase).

-

Substrate: this compound.

-

Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (w/v) Triton X-100.

-

Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

-

96-well microplates or cuvettes.

Procedure:

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer and store at -20°C or -80°C. The final enzyme concentration in the assay will depend on its activity and should be determined empirically.

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Buffer: Prepare the Tris-HCl buffer and ensure the pH is accurately adjusted.

-

-

Assay Setup:

-

Perform the assay in a 96-well microplate for high-throughput analysis or in individual cuvettes.

-

Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically range from 0.1 to 10 times the expected Km value.

-

Add a fixed amount of the assay buffer to each well.

-

Add the substrate dilutions to the wells.

-

Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of a diluted enzyme solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8800 M⁻¹cm⁻¹).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

-

The kcat value can be calculated from Vmax if the active enzyme concentration [E] is known (kcat = Vmax / [E]).

-

Mandatory Visualizations

Signaling Pathway: Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase (NE) is a key serine protease released by neutrophils during inflammation. It plays a critical role in host defense but can also contribute to tissue damage if not properly regulated. NE is involved in various signaling pathways that perpetuate the inflammatory response. One such pathway involves the activation of other signaling molecules and the degradation of extracellular matrix components.

Caption: Neutrophil Elastase Signaling in Inflammation.

Experimental Workflow: Enzyme Kinetics Assay

The determination of enzyme kinetic parameters follows a structured workflow, from reagent preparation to data analysis.

Caption: Workflow for Determining Enzyme Kinetic Parameters.

References

Methodological & Application

Application Notes and Protocols for Pancreatic Elastase Assay Using Suc-AAP-Abu-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic elastase is a key digestive enzyme synthesized in the acinar cells of the pancreas and secreted into the duodenum. It plays a crucial role in the breakdown of proteins, particularly elastin. The measurement of pancreatic elastase activity is a vital tool in diagnosing exocrine pancreatic insufficiency (EPI), a condition characterized by the inability to properly digest food due to a lack of digestive enzymes. This can lead to malabsorption, malnutrition, and various gastrointestinal symptoms.[1][2][3] The Suc-AAP-Abu-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide) assay is a widely used colorimetric method for the specific and sensitive determination of pancreatic elastase activity. This document provides a detailed protocol for this assay, along with relevant data and a visual representation of the experimental workflow.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the synthetic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide by pancreatic elastase. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 410 nm. The rate of this increase in absorbance is directly proportional to the pancreatic elastase activity in the sample.

Data Presentation

The following table summarizes key quantitative data related to the this compound assay and pancreatic elastase.

| Parameter | Value | Species/Conditions | Reference |

| Kinetic Parameters for this compound | |||

| Km | 30 µM | Porcine Pancreatic Elastase | [4] |

| Kcat/Km | 351,000 s-1 M-1 | Porcine Pancreatic Elastase | [4] |

| Km | 100 µM | Rat Pancreatic Elastase | [4] |

| Kcat/Km | 35,300 s-1 M-1 | Rat Pancreatic Elastase | [4] |

| Inhibitor IC50 Values | |||

| Telaprevir | 15.8 nM | Human Pancreatic Elastase | [5] |

| Telaprevir | 40.2 nM | Porcine Pancreatic Elastase | [5] |

| Sivelestat | 2.3 µM | Human Pancreatic Elastase | [5] |

| Sivelestat | 2.0 µM | Porcine Pancreatic Elastase | [5] |

| Tebipenem | 3.6 µM | Human Pancreatic Elastase | [5] |

| Tebipenem | 107.2 µM | Porcine Pancreatic Elastase | [5] |

| Typical Fecal Pancreatic Elastase Levels | |||

| Normal Pancreatic Function | > 200 µg/g of stool | Human | [1][6] |

| Mild to Moderate EPI | 100 - 200 µg/g of stool | Human | [6] |

| Severe EPI | < 100 µg/g of stool | Human | [6] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay for pancreatic elastase.

Materials and Reagents

-

Tris Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.

-

Substrate Stock Solution: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide (this compound). Prepare a stock solution in a suitable solvent like DMSO. The final working concentration will depend on the specific assay conditions but is often in the millimolar range.

-

Porcine Pancreatic Elastase (PPE): Prepare a stock solution in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl).

-

96-well microplate: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 410 nm.

-

Incubator: Set to 25°C or 37°C.

Assay Procedure

-

Prepare Working Solutions:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3.

-

Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.29 mM).

-

Enzyme Working Solution: Dilute the pancreatic elastase stock solution in the assay buffer to achieve a measurable rate of reaction. The final concentration will need to be optimized.

-

-

Assay Protocol in a 96-well Plate:

-

Add 160 µL of assay buffer to each well.

-

Add 20 µL of the enzyme working solution (or sample/inhibitor) to the appropriate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well.

-

Immediately start measuring the absorbance at 410 nm in a microplate reader. Take readings every minute for at least 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA410/minute) from the linear portion of the absorbance versus time curve.

-

The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound assay for pancreatic elastase.

Caption: Workflow of the this compound assay for pancreatic elastase.

Signaling Pathway

The this compound assay is a direct enzymatic assay and does not involve a signaling pathway. The diagram below illustrates the simple enzymatic reaction.

Caption: Enzymatic cleavage of this compound by pancreatic elastase.

References

- 1. Pancreatic elastase: Typical ranges and testing levels [medicalnewstoday.com]

- 2. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 3. Biological properties of pancreatic elastase in relation to atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancreatic elastase - Wikipedia [en.wikipedia.org]

Application Note and Protocol: Preparation and Use of Suc-AAPF-pNA for Chymotrypsin Activity Assays

An important clarification regarding the choice of substrate: The initial request specified the use of Suc-AAP-Abu-pNA for chymotrypsin assays. However, extensive research indicates that this compound is primarily a substrate for elastase, and its use for chymotrypsin is not well-documented. Chymotrypsin exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic and aromatic amino acids, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The originally requested substrate contains an Aminobutyric acid (Abu) residue at the cleavage site, which is not optimal for chymotrypsin activity.

Therefore, to provide a scientifically accurate and effective protocol, this document details the use of a closely related and widely accepted chromogenic substrate for chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) . This substrate is specifically designed for chymotrypsin and similar proteases, ensuring reliable and reproducible results.

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a chromogenic substrate widely used for the determination of chymotrypsin activity.[1] The peptide sequence is specifically recognized by chymotrypsin, which catalyzes the hydrolysis of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored pNA molecule, which can be quantified spectrophotometrically at 405-410 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity under defined assay conditions. This application note provides detailed protocols for the preparation of Suc-AAPF-pNA stock and working solutions and their application in a typical chymotrypsin activity assay.

Quantitative Data Summary

The following tables summarize the key quantitative data for Suc-AAPF-pNA and the recommended solution concentrations.

Table 1: Properties of Suc-AAPF-pNA

| Property | Value |

| Full Chemical Name | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide |

| Molecular Formula | C₃₀H₃₆N₆O₉ |

| Molecular Weight | 624.65 g/mol [2] |

| Appearance | Crystalline solid[3] |

| Excitation Wavelength | Not applicable (colorimetric) |

| Emission Wavelength | Not applicable (colorimetric) |

| Absorbance Maximum | 405 - 410 nm (for p-nitroaniline)[3] |

Table 2: Solubility of Suc-AAPF-pNA

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | 120 mg/mL (192.1 mM)[2][4] |

| N,N-Dimethylformamide (DMF) | 5 mg/mL[3] |

| Water | Insoluble[2][4] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |

Table 3: Recommended Solution Concentrations

| Solution Type | Concentration Range | Recommended Solvent |

| Stock Solution | 10 - 20 mM | DMSO[1][5] |

| Working Solution | 0.1 - 2.0 mM | Assay Buffer |

Experimental Protocols

3.1. Preparation of Suc-AAPF-pNA Stock Solution (10 mM)

Materials:

-

Suc-AAPF-pNA (MW = 624.65 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing: Accurately weigh out 6.25 mg of Suc-AAPF-pNA powder and transfer it to a clean microcentrifuge tube.

-

Dissolving: Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the substrate is completely dissolved. The solution should be clear and light yellow.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6] Keep the solution protected from light.

3.2. Preparation of Suc-AAPF-pNA Working Solution (e.g., 1 mM)

Materials:

-

10 mM Suc-AAPF-pNA stock solution in DMSO

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂)

-

Sterile conical or microcentrifuge tubes

Procedure:

-

Dilution: Prepare the working solution fresh on the day of the experiment. To prepare a 1 mM working solution, dilute the 10 mM stock solution 1:10 in the assay buffer. For example, add 100 µL of the 10 mM stock solution to 900 µL of assay buffer.

-

Mixing: Mix gently by inverting the tube or by brief vortexing. Ensure the solution is homogeneous.

-

Use: Use the working solution immediately in the chymotrypsin activity assay.

3.3. Chymotrypsin Activity Assay Protocol

Materials:

-

Suc-AAPF-pNA working solution

-

Chymotrypsin enzyme solution (of known or unknown concentration)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm

Procedure:

-

Reaction Setup:

-

Pipette the assay buffer into the wells of a microplate or cuvettes.

-

Add the chymotrypsin enzyme solution to the buffer.

-

Include a blank control containing only the assay buffer and the enzyme solvent (without the enzyme).

-

-

Initiation of Reaction: To start the reaction, add the Suc-AAPF-pNA working solution to each well or cuvette. The final concentration of the substrate in the reaction mixture can be in the range of 0.1 to 1.6 mM.[6]

-

Measurement: Immediately start monitoring the increase in absorbance at 405-410 nm at a constant temperature (e.g., 25°C or 37°C).[7] Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

The activity of the chymotrypsin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), c is the concentration, and l is the path length.[1]

-

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for preparing solutions and performing a chymotrypsin assay.

Diagram 2: Enzymatic Reaction of Chymotrypsin with Suc-AAPF-pNA

Caption: Enzymatic cleavage of Suc-AAPF-pNA by chymotrypsin.

References

Application Notes and Protocols for Elastase Activity Measurement with Suc-AAP-Abu-pNA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the measurement of elastase activity using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-2-aminobutanoyl-p-nitroanilide (Suc-AAP-Abu-pNA).

Introduction

Elastase is a serine protease that degrades elastin, a key protein of the extracellular matrix responsible for the elasticity of tissues. Dysregulation of elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Therefore, the accurate measurement of elastase activity is crucial for both basic research and the development of therapeutic inhibitors.

This protocol describes a sensitive and continuous colorimetric assay for elastase activity. The substrate, this compound, is specifically cleaved by elastase, releasing the chromophore p-nitroanilide (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the elastase activity.

Principle of the Assay

The enzymatic reaction underlying this assay is the hydrolysis of the peptide substrate this compound by elastase. This cleavage releases the p-nitroanilide (pNA) molecule, which has a distinct yellow color and a strong absorbance at 405 nm. The un-cleaved substrate does not absorb light at this wavelength. Therefore, the rate of the increase in absorbance at 405 nm is a direct measure of the rate of the enzymatic reaction.

Figure 1: Enzymatic cleavage of this compound by elastase.

Materials and Reagents

Reagents and Buffers

| Reagent | Supplier | Catalog Number | Storage |

| This compound | Cayman Chemical | 24704 | -20°C |

| Porcine Pancreatic Elastase | Sigma-Aldrich | E1250 | 2-8°C |

| Trizma® base | Sigma-Aldrich | T1503 | Room Temperature |

| Hydrochloric Acid (HCl) | Fisher Scientific | A144 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| Ultrapure Water | --- | --- | --- |

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

96-well flat-bottom microplates (for plate reader assays)

-

Cuvettes (for spectrophotometer assays)

-

Pipettes and pipette tips

-

Vortex mixer

-

pH meter

Experimental Protocols

Reagent Preparation

4.1.1. Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Dissolve 12.11 g of Trizma® base in 800 mL of ultrapure water.

-

Adjust the pH to 8.0 at 25°C by slowly adding 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C.

4.1.2. Substrate Stock Solution (10 mM this compound in DMSO)

-

The molecular weight of this compound is 562.6 g/mol . To prepare a 10 mM stock solution, dissolve 5.63 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.1.3. Elastase Stock Solution (1 mg/mL)

-

Prepare a 1 mg/mL stock solution of porcine pancreatic elastase in the Assay Buffer.

-

Gently mix by inversion. Do not vortex vigorously as this may denature the enzyme.

-

Prepare fresh dilutions of the enzyme in cold Assay Buffer just before use.

Assay Procedure (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes proportionally for other formats.

Figure 2: Workflow for elastase activity measurement.

-

Prepare the Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration. A final substrate concentration of 0.2 mM to 1 mM is recommended. For a final concentration of 0.5 mM in a 200 µL reaction volume, you will need a 1 mM working solution (prepare by diluting the 10 mM stock 1:10 in Assay Buffer).

-

Set up the Assay Plate:

-

Blank Wells: Add 100 µL of Assay Buffer and 100 µL of the Substrate Working Solution.

-

Enzyme Control Wells: Add 100 µL of Assay Buffer and 100 µL of the Substrate Working Solution.

-

Test Compound Wells: Add X µL of the test compound and (100 - X) µL of Assay Buffer, and 100 µL of the Substrate Working Solution.

-

It is recommended to perform all measurements in triplicate.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction:

-

Prepare a working solution of elastase in cold Assay Buffer. The final concentration of elastase should be chosen to provide a linear rate of absorbance increase over time. A starting concentration of 0.02–0.05 units/mL in the final reaction volume is recommended.

-

Add 100 µL of the elastase working solution to the Enzyme Control and Test Compound wells.

-

Do not add elastase to the Blank wells.

-

-

Kinetic Measurement: Immediately start measuring the absorbance at 405 nm in a microplate reader set to kinetic mode. Record the absorbance every minute for 15 to 30 minutes.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Value | Reference/Note |

| Substrate | This compound | --- |

| Enzyme | Porcine Pancreatic Elastase | --- |

| Wavelength (λ) | 405 nm | --- |

| Assay Buffer | 0.1 M Tris-HCl, pH 8.0 | --- |

| Assay Temperature | 25°C | --- |

| Molar Extinction Coefficient (ε) of pNA at 405 nm | 9,960 M⁻¹cm⁻¹ | [1] |

| Km for Porcine Pancreatic Elastase | 30 µM | [2] |

| Recommended Final Substrate Concentration | 0.2 - 1.0 mM | 5-30 times the Km |

| Recommended Final Enzyme Concentration | 0.02 - 0.05 units/mL | To achieve a linear rate |

Calculation of Elastase Activity

-

Determine the Rate of Reaction (ΔA₄₀₅/min):

-

Plot the absorbance at 405 nm versus time for each well.

-

Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔA₄₀₅/min).

-

Subtract the rate of the blank from the rates of the enzyme-containing wells.

-

-

Calculate the Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

Activity (µmol/min/mL or U/mL) = (ΔA₄₀₅/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

ΔA₄₀₅/min: The rate of absorbance change per minute.

-

Reaction Volume (mL): The total volume of the reaction in the well (e.g., 0.2 mL).

-

ε (M⁻¹cm⁻¹): The molar extinction coefficient of p-nitroanilide at 405 nm (9,960 M⁻¹cm⁻¹).

-

Path Length (cm): The path length of the light through the sample. For a standard 96-well plate, this needs to be determined or a standard curve can be used. For a standard 1 cm cuvette, the path length is 1 cm.

-

Enzyme Volume (mL): The volume of the enzyme solution added to the well (e.g., 0.1 mL).

-

Figure 3: Logical flow of data analysis for elastase activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |

| Incorrect pH of the assay buffer | Verify the pH of the buffer and adjust if necessary. | |

| Substrate degradation | Use a fresh dilution of the substrate. Store the stock solution properly. | |

| High background | Spontaneous substrate hydrolysis | Subtract the rate of the blank from all samples. Prepare fresh substrate solution. |

| Contaminated reagents | Use fresh, high-quality reagents and ultrapure water. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay at the recommended temperature and pH. |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is harmful if swallowed and very toxic to aquatic life.[3] Handle with care and dispose of waste according to local regulations.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes & Protocols: Spectrophotometric Determination of Elastase Activity Using Suc-AAP-Abu-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA). This method is suitable for quantifying elastase activity in purified enzyme preparations and for screening potential elastase inhibitors.

Principle

The spectrophotometric assay for elastase activity is based on the enzymatic cleavage of the peptide substrate this compound. Elastase hydrolyzes the bond between the amino acid residue (Abu) and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be continuously monitored by measuring the increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the elastase activity under the specified assay conditions.

Quantitative Data

Table 1: Kinetic Parameters of Elastase with this compound

| Enzyme Source | Km | kcat/Km (s⁻¹M⁻¹) |

| Rat Pancreatic Elastase | 100 µM | 35,300[1] |

| Porcine Pancreatic Elastase | 30 µM | 351,000[1] |

Table 2: Common Inhibitors of Elastase

| Inhibitor | Class | Mechanism of Action |

| Alpha-1-antitrypsin (A1AT) | Serpin | Forms a stable complex with elastase, leading to its inactivation. |

| Sivelestat | Small Molecule | Competitive inhibitor of neutrophil elastase. |

| Elastinal | Peptide Aldehyde | Reversible inhibitor of elastase. |

| MeOSuc-AAPV-CMK | Peptide Chloromethylketone | Irreversible inhibitor that alkylates the active site histidine of elastase. |

| Phenylmethylsulfonyl fluoride (PMSF) | Sulfonyl Fluoride | Irreversibly sulfonates the active site serine of serine proteases, including elastase. |

Experimental Protocols

Materials and Reagents

-

Enzyme: Porcine Pancreatic Elastase (PPE) or other purified elastase preparations.

-

Substrate: N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (this compound)

-

Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO).

-

Inhibitors (optional): Known elastase inhibitors for control experiments.

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

-

Temperature-controlled cuvette holder or incubator.

-

Calibrated pipettes.

-

UV-transparent cuvettes or microplates.

-

Preparation of Reagents

-

100 mM Tris-HCl Buffer (pH 8.0):

-

Dissolve 12.11 g of Tris base in 800 mL of purified water.

-

Adjust the pH to 8.0 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with purified water.

-

Store at 4°C.

-

-

10 mM this compound Stock Solution:

-

Dissolve the required amount of this compound in DMSO to achieve a final concentration of 10 mM. Note: The substrate may have limited solubility in aqueous solutions, hence the use of DMSO for the stock.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

-

Elastase Working Solution:

-

Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold Tris-HCl buffer.

-

Immediately before the assay, dilute the stock solution with cold Tris-HCl buffer to the desired working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to yield a linear rate of absorbance change over the desired time course.

-

Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well plate format.

-

Set up the Spectrophotometer:

-

Set the wavelength to 410 nm.

-

Set the temperature to 25°C or 37°C, as required for the experiment.

-

-

Prepare the Reaction Mixture:

-

In a cuvette, add the following in order:

-

Tris-HCl Buffer (100 mM, pH 8.0) to a final volume of 1 mL (e.g., 970 µL if adding 10 µL of substrate and 20 µL of enzyme).

-

This compound working solution (e.g., 10 µL of a 10x working dilution to give a final concentration of 100 µM, which is around the Km for rat pancreatic elastase).

-

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor in buffer for a specified time before adding the substrate.

-

-

Initiate the Reaction:

-

Add the elastase working solution (e.g., 20 µL) to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion or pipetting.

-

-

Measure Absorbance:

-

Place the cuvette in the spectrophotometer and start recording the absorbance at 410 nm.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.

-

Calculation of Elastase Activity

The activity of the elastase enzyme can be calculated using the Beer-Lambert law.

Formula: Activity (µmol/min/mL) = (ΔA410/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔA410/min: The rate of change in absorbance at 410 nm per minute, determined from the linear portion of the reaction curve.

-

V_total: The total volume of the assay mixture in mL.

-

ε (Molar extinction coefficient of pNA): 8800 M⁻¹cm⁻¹ at 410 nm.

-

l (Path length of the cuvette): Typically 1 cm.

-

V_enzyme: The volume of the enzyme solution added to the assay in mL.

For inhibitor studies, the percentage of inhibition can be calculated as follows:

Formula: % Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] * 100

Visualizations

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of elastase activity.

Neutrophil Elastase Signaling in Inflammation

References

Application Note: High-Throughput Screening of Elastase Inhibitors using the Suc-AAP-Abu-pNA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), through its destructive action on extracellular matrix components like elastin. This makes HNE a prime therapeutic target for the development of new anti-inflammatory agents.

This application note provides a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay for identifying HNE inhibitors using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (Suc-AAP-Abu-pNA). In this assay, elastase cleaves the peptide substrate, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA production is directly proportional to elastase activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Assay Principle

The core of the assay is the enzymatic cleavage of the this compound substrate by elastase. The substrate mimics a natural peptide sequence recognized by elastase. Cleavage of the amide bond C-terminal to the aminobutyric acid (Abu) residue releases p-nitroaniline (pNA). Free pNA has a distinct yellow color and a maximum absorbance at 405-410 nm, whereas the intact substrate is colorless. The enzymatic activity is therefore determined by measuring the rate of increase in absorbance at this wavelength.

References

Application of Suc-AAP-Abu-pNA in Studying Protease Activity in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction